(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide is a useful research compound. Its molecular formula is C5H5BrN4O and its molecular weight is 217.026. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
- Study on Pyrimidine Derivatives: 5-Bromo substituted 2,4-diamino-6-hydroxypyrimidines exhibit notable inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. The 5-methyl derivative showed significant inhibitory potential, but also cytostatic effects on cell cultures (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Application in Chemistry
- Synthesis of Bipyridines and Bipyrimidines: 5-Bromo-2,2'-bipyrimidine and related compounds are synthesized for their utility in creating metal-complexing molecular rods. These compounds have applications in fields like material science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).
- Method for Synthesis of Hydroxypyrimidines: A mild and general method has been developed for converting 5-bromopyrimidines to 5-hydroxypyrimidines. This method is applicable to compounds with various functional groups (Medina, Henry, & Axten, 2006).
Extractants and Chelating Agents
- Pyridineimdamide Derivatives as Zinc(II) Extractants: Hydrophobic N ′-alkyloxypyridine-4-carboximidamides, including (Z)-5-bromo-N'-hydroxypyrimidine-2-carboximidamide, are studied for their efficiency as zinc(II) extractants from acidic chloride solutions. Such compounds have potential uses in metal recovery and purification processes (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).
Tumor Treatment and Drug Development
- Antitumor Activity of Pyrrolopyrimidine Antifolates: A study on pyrrolo[2,3-d]pyrimidine antifolates with 6-substitutions showed promising antitumor activity. These compounds are designed for targeting high-affinity folate receptors and the proton-coupled folate transporter, indicating potential use in cancer treatment (Wang, Cherian, Desmoulin, Polin, Deng, Wu, Hou, White, Kushner, Matherly, & Gangjee, 2010).
Properties
IUPAC Name |
5-bromo-N'-hydroxypyrimidine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4O/c6-3-1-8-5(9-2-3)4(7)10-11/h1-2,11H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBKHOZHLHRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=NO)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=N1)/C(=N/O)/N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.